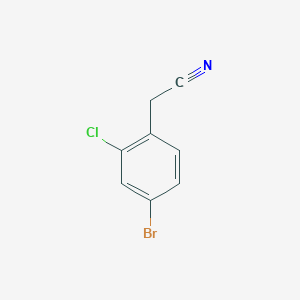

2-(4-Bromo-2-chlorophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZBZBHXAMJWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67197-54-0 | |

| Record name | (4-Bromo-2-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetonitrile

Abstract: This document provides a comprehensive technical overview of the physical, chemical, and analytical properties of 2-(4-Bromo-2-chlorophenyl)acetonitrile (CAS No: 67197-54-0). As a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, a thorough understanding of its characteristics is paramount for researchers, process chemists, and quality control analysts. This guide consolidates essential data on its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it presents detailed, field-proven analytical methodologies for identity confirmation, purity assessment, and thermal analysis, explaining the scientific rationale behind the procedural choices. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice.

Chemical Identity and Structure

Correctly identifying a chemical intermediate is the foundational step for its effective use in research and development. The compound is a disubstituted phenylacetonitrile, featuring both a bromine and a chlorine atom on the aromatic ring, which significantly influences its reactivity and physical properties.

-

IUPAC Name: this compound[1]

-

Synonyms: (4-Bromo-2-chlorophenyl)acetonitrile

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in reactions, purifications, and formulations. The data presented below are consolidated from supplier technical sheets and predictive models. It is crucial to note that properties like boiling point and density are often predicted for such specific isomers and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Weight | 230.49 g/mol | [2][3] |

| Appearance | Solid | [2][4] |

| Purity | ≥98% (Typical) | [2] |

| Melting Point | Data not available; experimentally determined for isomer 2-(3-Bromo-4-chlorophenyl)acetonitrile as 52-56 °C.[5] | N/A |

| Boiling Point | 324.0 ± 27.0 °C (Predicted for isomer) | [5] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted for isomer) | [5] |

| Solubility | No empirical data available.[6][7] Expected to be soluble in polar aprotic solvents like acetonitrile, acetone, and dichloromethane; poorly soluble in water. | N/A |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous confirmation of a molecule's structure. Below are the expected spectral characteristics for this compound, which serve as a benchmark for quality control.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. A singlet corresponding to the two methylene (-CH₂) protons should appear further upfield (approx. 3.8-4.2 ppm).

-

IR Spectroscopy: The infrared spectrum provides key functional group information. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Additional bands will be present in the 1400-1600 cm⁻¹ region for the aromatic C=C stretching and in the 700-900 cm⁻¹ region corresponding to C-H bending.

-

Mass Spectrometry (MS): The mass spectrum is critical for confirming molecular weight and elemental composition. The molecular ion peak (M⁺) will exhibit a distinctive isotopic cluster pattern due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, M+4, and M+6 pattern, providing definitive evidence of the presence of one bromine and one chlorine atom.

Analytical Methodologies for Characterization

A robust analytical workflow is essential to guarantee the identity, purity, and quality of any chemical intermediate. The following protocols are designed as self-validating systems for the comprehensive characterization of this compound.

Caption: Comprehensive analytical workflow for quality control.

Protocol: Identity Confirmation by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identifying and assessing the purity of volatile and semi-volatile compounds. It separates components based on their boiling points and partitioning behavior, while the mass spectrometer provides definitive structural information.[8]

-

Instrumentation: Gas Chromatograph with a mass selective detector.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane column (or equivalent).

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetone.

-

Injection: 1 µL, split mode (e.g., 50:1).

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-400 m/z.

-

-

Validation: The primary peak's mass spectrum must match the expected molecular weight and show the characteristic Br/Cl isotopic cluster.

Protocol: Purity Assay by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for quantifying the main component and profiling non-volatile impurities.[9] A reversed-phase method is chosen due to the moderate polarity of the analyte.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile[10]

-

-

Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.

-

Validation: System suitability is confirmed by multiple injections of a standard, ensuring reproducible retention times and peak areas. Purity is calculated based on the area percent of the main peak relative to all detected peaks.

Safety, Handling, and Storage

Due to the presence of halogen and nitrile functional groups, this compound must be handled with appropriate care. Information is synthesized from standard safety data sheets for halogenated phenylacetonitriles.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Applications in Drug Development and Synthesis

Substituted phenylacetonitriles are valuable building blocks in organic synthesis. The cyano group is highly versatile and can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in the construction of heterocyclic rings. These transformations make compounds like this compound important intermediates in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs)

-

Agrochemicals, such as pesticides[13]

-

Specialty dyes and pigments[14]

The specific substitution pattern of this molecule offers synthetic chemists precise control over the electronic and steric properties of the final product.

Conclusion

This compound is a specialized chemical intermediate with well-defined properties. This guide provides the foundational knowledge required for its safe handling, accurate characterization, and effective use in a research and development setting. Adherence to the analytical and safety protocols outlined herein will ensure both the integrity of experimental outcomes and the safety of laboratory personnel.

References

-

This compound | CymitQuimica.

-

2 - SAFETY DATA SHEET.

-

Bromoacetonitrile - Santa Cruz Biotechnology.

-

14 - SAFETY DATA SHEET.

-

2-Bromo-2-(4-chlorophenyl)acetonitrile - BLDpharm.

-

2-(4-Bromophenyl)acetonitrile - ChemBK.

-

17 - SAFETY DATA SHEET.

-

2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN) - PubChemLite.

-

(4-BROMO-2-CHLOROPHENYL)ACETONOTRILE - Safety Data Sheet - ChemicalBook.

-

2-(4-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 18414296 - PubChem.

-

4 Bromo Phenyl Acetonitrile - Mody Chemi Pharma Ltd.

-

2-(4-BroMo-3-chlorophenyl)acetonitrile SDS, 1259023-29-4 Safety Data Sheets - ECHEMI.

-

cas 1259023-29-4|| where to buy 2-(4-Bromo-3-chlorophenyl)acetonitrile - Chemenu.

-

Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem - NIH.

-

(PDF) Characterization and synthesis of new mixed ligands complexes and antibacterial activity of 2-(naphthalene-lylamino)- 2- phenylacetonitrile and 1,10-phenanthroline with VO(II), Fe(II), Mn(II), Cr(III), Co(II) metal ions - ResearchGate.

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

-

Benzeneacetonitrile, 4-bromo- - the NIST WebBook.

-

2-(4-bromophenyl)acetonitrile | CAS 16532-79-9 - Veeprho.

-

2-(2-Bromo-4-chlorophenyl)acetonitrile | 52864-54-7 - Sigma-Aldrich.

-

Analytical Methods - RSC Publishing.

-

2-(2-bromo-4-chlorophenyl)acetonitrile (C8H5BrClN) - PubChemLite.

-

2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 - ChemicalBook.

-

Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water - PubMed.

-

Acetonitrile | CH3CN | CID 6342 - PubChem - NIH.

-

ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH.

-

2-(4-Bromophenyl)acetonitrile | 16532-79-9 - Manchester Organics.

-

4-Chlorophenylacetonitrile - Wikipedia.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 53731-99-0|2-Bromo-2-(4-chlorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 2-(2-Bromo-4-chlorophenyl)acetonitrile | 52864-54-7 [sigmaaldrich.com]

- 5. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetonitrile: A Versatile Building Block in Synthetic Chemistry

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. 2-(4-Bromo-2-chlorophenyl)acetonitrile, a di-halogenated phenylacetonitrile derivative, represents a key intermediate with significant potential for the construction of complex molecular architectures. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions, a sterically influential chlorine atom, and a reactive nitrile moiety—offers a tripartite platform for molecular elaboration. This guide provides a comprehensive overview of the chemical identity, structural features, plausible synthetic routes, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and organic synthesis.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding the utility of any chemical compound is the precise definition of its structure and internationally recognized name.

Chemical Structure:

Caption: Chemical structure of this compound.

The formal nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific isomer is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized from supplier technical data sheets. It is crucial for researchers to independently verify these properties for any procured batch.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67197-54-0 | [1][2] |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | MXZBZBHXAMJWMY-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization:

-

¹H NMR: A singlet for the methylene protons (-CH₂CN) and a complex splitting pattern for the three aromatic protons.

-

¹³C NMR: Resonances for the nitrile carbon (-CN), the methylene carbon (-CH₂-), and the six aromatic carbons, with their chemical shifts influenced by the halogen substituents.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

For any research application, it is imperative to acquire and interpret these spectra to confirm the identity and purity of the material.

Synthesis and Reaction Pathways

A validated, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a highly plausible and chemically sound synthetic route can be proposed based on well-established organic chemistry principles, starting from the commercially available 4-bromo-2-chlorobenzyl bromide. This method is analogous to the synthesis of similar phenylacetonitriles.[3]

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

This protocol is a generalized procedure and should be optimized for safety and yield.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium cyanide (a slight molar excess, e.g., 1.1 equivalents) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Starting Material: 4-Bromo-2-chlorobenzyl bromide (1.0 equivalent) is dissolved in a minimal amount of the reaction solvent and added dropwise to the stirred cyanide solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: The aqueous mixture is then extracted several times with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing: The combined organic extracts are washed with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they effectively dissolve the ionic nucleophile (cyanide) and the organic substrate, while not solvating the nucleophile so strongly as to hinder its reactivity.

-

Nucleophilic Substitution: The reaction proceeds via an Sₙ2 mechanism, where the cyanide anion acts as a nucleophile, displacing the bromide from the benzylic position. Benzyl halides are particularly reactive in Sₙ2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its value lies in its role as a versatile building block for creating libraries of compounds for drug discovery screening.[] The strategic placement of the reactive handles on the molecule allows for a divergent synthetic approach.

Potential Synthetic Transformations for Drug Discovery:

The utility of this building block stems from the distinct reactivity of its three key functional regions: the nitrile group, the bromo-substituted phenyl ring, and the active methylene bridge.

Caption: Synthetic utility of this compound.

-

Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, a common functional group in many drugs, or reduced to a primary amine, a key component of numerous bioactive molecules.[5]

-

Cross-Coupling Reactions at the Bromine Atom: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.[6] This allows for the introduction of various aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity. The Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, another critical transformation in pharmaceutical synthesis.

-

Functionalization of the Methylene Bridge: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then be alkylated or acylated, allowing for the introduction of further diversity at this position.

The combination of these transformations allows for the systematic exploration of the chemical space around the 4-bromo-2-chlorophenylacetonitrile scaffold, making it a valuable tool in the synthesis of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a strategically designed chemical intermediate that offers multiple avenues for synthetic elaboration. While detailed characterization and specific applications in end-stage pharmaceutical products are not widely documented in public literature, its potential as a versatile building block is clear from fundamental principles of organic chemistry. The ability to selectively functionalize the nitrile group, the aryl bromide, and the active methylene position makes it a valuable asset for researchers engaged in the synthesis of novel organic compounds for a wide range of applications, from medicinal chemistry to materials science. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use.

References

-

Step C: Preparation of 2-(4-bromomethylphenoxy)-2-(2-chlorophenyl)acetonitrile. (n.d.). Molbase. Retrieved January 18, 2026, from [Link]

- He, W., Zhang, R., & Cai, M. (2016).

- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

-

2-(4-Bromophenyl)acetonitrile. (2024, April 10). ChemBK. Retrieved January 18, 2026, from [Link]

- potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. (2025, December). BenchChem.

-

(2-bromo-4-{(E)-[(4-chlorophenyl)hydrazono]methyl}-6-methoxyphenoxy)acetonitrile - 1H NMR. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

4-Chlorophenylacetonitrile. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- Coan, S. B., & Becker, E. I. (1963). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses, Coll. Vol. 4, 174.

- Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile. (2025, December). BenchChem.

-

2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

2-(4-Bromo-2-methylphenyl)acetonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. (n.d.). APICMO. Retrieved January 18, 2026, from [Link]

-

Acetonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

- PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. (2016, April 8). European Patent Office.

-

67197-54-0 (4-Bromo-2-chlorophenyl)acetonitrile. (n.d.). Win-Win Chemical. Retrieved January 18, 2026, from [Link]

- Method for producing bromoacetonitrile. (n.d.). Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 18, 2026, from [Link]

- Gangwar, R. K., et al. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile.

-

2-(2-bromo-4-chlorophenyl)acetonitrile (C8H5BrClN). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2-chlorophenyl)acetonitrile from 4-bromo-2-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-(4-bromo-2-chlorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 4-bromo-2-chlorobenzaldehyde. This document explores two primary, robust synthetic pathways: a two-step route involving a mandelonitrile intermediate and a three-step route proceeding via a benzyl halide intermediate. The guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. Furthermore, it includes a comparative analysis of the two routes, purification techniques, and comprehensive analytical characterization of the final product, alongside essential safety considerations for the handling of hazardous reagents.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its substituted phenylacetonitrile scaffold is a common feature in a variety of biologically active molecules. The strategic placement of the bromo and chloro substituents on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of complex molecular architectures.

The synthesis of this target molecule from 4-bromo-2-chlorobenzaldehyde requires a homologation strategy to introduce a cyanomethyl (-CH2CN) group. This guide will focus on the most practical and efficient methods to achieve this transformation, providing the necessary detail for successful laboratory execution.

Synthetic Strategies and Mechanistic Overview

Two principal synthetic routes for the conversion of 4-bromo-2-chlorobenzaldehyde to this compound are presented. The choice of route may depend on factors such as available reagents, scale of the reaction, and desired purity of the final product.

Route 1: Synthesis via a Mandelonitrile Intermediate

This two-step approach involves the initial formation of a cyanohydrin (mandelonitrile derivative) followed by the reduction of the benzylic hydroxyl group.

Overall Transformation:

Caption: Synthetic pathway via a mandelonitrile intermediate.

Step 1: Formation of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetonitrile

The first step is a nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-bromo-2-chlorobenzaldehyde. This reaction is typically carried out under mildly acidic or basic conditions to generate the corresponding cyanohydrin.[1]

Mechanism: The reaction proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.

Step 2: Reduction of the Benzylic Hydroxyl Group

The reduction of the hydroxyl group of the mandelonitrile derivative to a methylene group is the key transformation in this route. This can be a challenging step due to the presence of other reducible functional groups (nitrile, aryl halides). A chemoselective reduction method is therefore required. One effective method is the use of a silane-based reducing agent, such as triethylsilane, in the presence of a strong acid.

Mechanism: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). A subsequent nucleophilic attack by the hydride from the silane, or a related reductive process, leads to the formation of the desired phenylacetonitrile.

Route 2: Synthesis via a Benzyl Halide Intermediate

This three-step pathway is a classic and reliable method for the synthesis of benzyl cyanides from benzaldehydes.

Overall Transformation:

Caption: Synthetic pathway via a benzyl halide intermediate.

Step 1: Reduction of 4-Bromo-2-chlorobenzaldehyde to 4-Bromo-2-chlorobenzyl alcohol

The aldehyde is first reduced to the corresponding benzyl alcohol. This is a standard transformation that can be achieved with a variety of reducing agents, with sodium borohydride being a common and convenient choice due to its selectivity and ease of handling.

Mechanism: The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol.

Step 2: Conversion of 4-Bromo-2-chlorobenzyl alcohol to 4-Bromo-2-chlorobenzyl chloride

The benzyl alcohol is then converted to a more reactive benzyl halide. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, converting the alcohol to the corresponding benzyl chloride.[2]

Mechanism: The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride gas.

Step 3: Cyanation of 4-Bromo-2-chlorobenzyl chloride

The final step involves a nucleophilic substitution reaction where the benzyl chloride is treated with a cyanide salt, typically sodium cyanide, to yield the target this compound.[3]

Mechanism: This is a classic SN2 reaction where the cyanide ion acts as a nucleophile, displacing the chloride leaving group from the benzylic carbon.

Experimental Protocols

Route 1: Via Mandelonitrile Intermediate

Step 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetonitrile

-

Materials:

-

4-Bromo-2-chlorobenzaldehyde

-

Sodium cyanide (NaCN)

-

Acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq) in dichloromethane.

-

In a separate flask, dissolve sodium cyanide (1.1 eq) in water.

-

Cool both solutions to 0 °C in an ice bath.

-

Slowly add the sodium cyanide solution to the stirred solution of the aldehyde.

-

To the resulting biphasic mixture, add acetic acid (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetonitrile. The product can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Crude 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetonitrile

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetonitrile (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilane (2.0-3.0 eq) to the solution.

-

Slowly add trifluoroacetic acid (5.0-10.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Route 2: Via Benzyl Halide Intermediate

Step 1: Synthesis of 4-Bromo-2-chlorobenzyl alcohol

-

Materials:

-

4-Bromo-2-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.5-1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain 4-bromo-2-chlorobenzyl alcohol as a solid, which is often pure enough for the next step.

-

Step 2: Synthesis of 4-Bromo-2-chlorobenzyl chloride

-

Materials:

-

4-Bromo-2-chlorobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridine (catalytic amount, optional)

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-chlorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.[2]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-chlorobenzyl chloride.

-

Step 3: Synthesis of this compound

-

Materials:

-

4-Bromo-2-chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or Acetone

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.1-1.5 eq) in DMSO or a mixture of acetone and water.

-

Heat the solution to 50-60 °C.

-

Add a solution of 4-bromo-2-chlorobenzyl chloride (1.0 eq) in a small amount of the same solvent dropwise to the heated cyanide solution.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Comparison of Synthetic Routes

| Feature | Route 1 (Mandelonitrile) | Route 2 (Benzyl Halide) |

| Number of Steps | 2 | 3 |

| Overall Yield | Potentially higher if reduction is efficient | Generally reliable and good yields |

| Reagents | Triethylsilane, TFA (can be expensive) | NaBH₄, SOCl₂, NaCN (common lab reagents) |

| Challenges | Chemoselective reduction of the hydroxyl group | Handling of thionyl chloride and sodium cyanide |

| Scalability | May require optimization for large scale | More readily scalable |

Purification and Characterization

Purification:

The crude this compound can be purified by one of the following methods:

-

Recrystallization: A suitable solvent system for recrystallization is typically a mixture of a good solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a poor solvent (e.g., hexane or water). The crude product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is added until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.[4]

-

Column Chromatography: For higher purity, column chromatography on silica gel is effective. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) typically in the range of 3.8-4.2 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon (C≡N) around 115-120 ppm and the benzylic carbon (-CH₂CN) around 25-30 ppm. The aromatic carbons will appear in the range of 120-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile group (C≡N stretch) in the region of 2240-2260 cm⁻¹.[5][6][7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety Considerations

Several reagents used in these syntheses are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[8][9] It reacts with acids to produce highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety protocols.[3][10]

-

Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[11][12][13] It should be handled with extreme care in a dry environment.

-

Trifluoroacetic Acid (TFA): A strong, corrosive acid.

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has detailed two effective and practical synthetic routes for the preparation of this compound from 4-bromo-2-chlorobenzaldehyde. The choice between the two-step mandelonitrile route and the three-step benzyl halide route will depend on the specific requirements of the researcher and the available resources. Both pathways, when executed with care and adherence to safety protocols, provide reliable access to this valuable synthetic intermediate. The provided experimental procedures and characterization data will serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

-

Ningbo Innopharmchem Co., Ltd. (2025). Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-bromobenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Org. Syn. Coll. Vol. 4, 176. Retrieved from [Link]

-

Organic Syntheses. (n.d.). γ-CHLOROBUTYRONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-bromo-2-fluorophenyl)acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

LookChem. (n.d.). 4-Chlorobenzyl cyanide. Retrieved from [Link]

- Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.

-

NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube. Retrieved from [Link]

- Igumnov, S. N., Kulagin, V. N., & Korneeva, T. B. (2012). Purification of acetonitrile.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

-

Royal Society of Chemistry. (2017). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

-

A-level Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references) [Video]. YouTube. Retrieved from [Link]

- Webb, L. J., & Boxer, S. G. (2008). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 130(45), 15115–15123.

-

MDPI. (n.d.). 4-Chlorobenzyl Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Cyanide. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or.... Retrieved from [Link]

-

Standard Operating Procedures. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. taekwang.co.kr [taekwang.co.kr]

- 9. nj.gov [nj.gov]

- 10. camachem.com [camachem.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. drexel.edu [drexel.edu]

Spectroscopic data (NMR, IR, MS) of 2-(4-Bromo-2-chlorophenyl)acetonitrile

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(4-Bromo-2-chlorophenyl)acetonitrile

Abstract

Molecular Structure and Electronic Considerations

The structure of this compound features a 1,2,4-trisubstituted benzene ring. The substituents—chlorine, bromine, and a cyanomethyl group (–CH₂CN)—each exert distinct electronic effects that are critical for interpreting the resulting spectroscopic data.

-

Halogens (Br and Cl): Both are ortho-para directing activators via resonance but are deactivating overall due to their strong inductive electron-withdrawing effects. Their presence will significantly influence the chemical shifts of the aromatic protons and carbons.

-

Cyanomethyl Group (–CH₂CN): The nitrile group is strongly electron-withdrawing, and the methylene bridge provides conformational flexibility.

These features combine to create a unique electronic environment that will be reflected in the molecule's interaction with different forms of electromagnetic radiation and its fragmentation behavior under mass spectrometric conditions.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] The predicted ¹H and ¹³C NMR data are based on established substituent effects and analysis of related structures.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and methylene protons. The 1,2,4-substitution pattern on the benzene ring will result in a complex splitting pattern for the three aromatic protons.

-

Aromatic Region (δ 7.0–8.0 ppm):

-

The proton at C5, being ortho to the bromine and meta to the chlorine, is expected to be the most deshielded.

-

The protons at C3 and C6 will exhibit splitting due to coupling with each other and with the C5 proton. An ABX-type spin system is likely, resulting in a doublet, a doublet of doublets, and another doublet.

-

-

Methylene Protons (δ ~4.0 ppm):

-

The two protons of the -CH₂- group are chemically equivalent and are expected to appear as a sharp singlet. Their position is downfield due to the proximity of the electron-withdrawing phenyl ring and nitrile group.

-

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.7 ppm | d | 1H | H-5 |

| ~7.5 ppm | dd | 1H | H-3 |

| ~7.3 ppm | d | 1H | H-6 |

| ~4.0 ppm | s | 2H | -CH₂- |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment.

-

Aromatic Carbons (δ 120–140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the halogens (C-2 and C-4) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of Br and Cl.[6]

-

Nitrile Carbon (δ ~117 ppm): The nitrile carbon (-C≡N) typically appears in a characteristic region around 115-120 ppm.[3]

-

Methylene Carbon (δ ~25 ppm): The benzylic methylene carbon (-CH₂) is expected to resonate at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~138 ppm | C-1 |

| ~135 ppm | C-2 (C-Cl) |

| ~132 ppm | C-3 |

| ~125 ppm | C-4 (C-Br) |

| ~130 ppm | C-5 |

| ~128 ppm | C-6 |

| ~117 ppm | -C≡N |

| ~25 ppm | -CH₂- |

Standard Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of 16 ppm and 16-32 scans are sufficient. For ¹³C NMR, a spectral width of 240 ppm and a higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the nitrile and aromatic moieties.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2240–2260 cm⁻¹. This is a highly characteristic peak for nitriles.[8]

-

Aromatic C-H Stretch: A band or series of bands will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1450–1600 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.

-

Aliphatic C-H Stretch: Absorptions corresponding to the methylene (-CH₂-) group will be observed around 2850–2960 cm⁻¹.

-

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations typically occur in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch |

| 2850–2960 | Medium-Weak | Aliphatic C-H Stretch |

| 2240–2260 | Strong, Sharp | Nitrile (C≡N) Stretch |

| 1450–1600 | Medium-Weak | Aromatic C=C Ring Stretch |

| < 800 | Medium-Strong | C-Cl / C-Br Stretch |

Standard Experimental Protocol for FTIR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.[9]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight is 230.49 g/mol .[10] Due to the presence of chlorine and bromine isotopes, a characteristic isotopic cluster for the molecular ion is expected.

-

Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

-

Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

-

This combination will produce a molecular ion cluster with major peaks at m/z 229 (C₈H₅³⁵Cl⁷⁹BrN), 231 (C₈H₅³⁷Cl⁷⁹BrN and C₈H₅³⁵Cl⁸¹BrN), and 233 (C₈H₅³⁷Cl⁸¹BrN). The relative intensities of this M, M+2, and M+4 cluster provide a definitive signature for the presence of one chlorine and one bromine atom.

-

-

Key Fragmentation Pathways: Halogenated aromatic compounds often fragment through the loss of the halogen atoms or the side chain.[11]

-

Loss of Br: A significant fragment at [M-Br]⁺ (m/z ~150/152).

-

Loss of Cl: A fragment at [M-Cl]⁺ (m/z ~194/196).

-

Benzylic Cleavage: Cleavage of the bond between the ring and the side chain could lead to a [M-CH₂CN]⁺ fragment, although loss of the entire side chain is also possible. Loss of the cyanomethyl radical (•CH₂CN) would yield a fragment at m/z 189/191/193.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (Predicted) | Assignment |

|---|---|

| 229/231/233 | [M]⁺˙ (Molecular Ion) |

| 194/196 | [M-Cl]⁺ |

| 150/152 | [M-Br]⁺ |

| 189/191/193 | [M-CH₂CN]⁺ |

Standard Experimental Protocol for GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the analyte from any impurities or solvent.

-

MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized by a 70 eV electron beam. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions to confirm the structure.

Conclusion and Validation Imperative

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR chemical shifts and coupling patterns, key IR absorption bands, and the unique mass spectrometric isotopic signature and fragmentation patterns together form a robust analytical profile. While this predictive data serves as an essential benchmark for researchers, it is imperative to underscore that these values must be validated against experimental data obtained from a purified and authenticated sample. This self-validating system, where predictive analysis guides experimental confirmation, represents the gold standard in chemical research and is fundamental to ensuring scientific integrity.

References

-

Cimerman, Z., et al. "Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives." PubMed Central. Available at: [Link]

-

He, W., Zhang, R., & Cai, M. "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes." Supporting Information, Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature." Supporting Information. Available at: [Link]

-

NIST. "Benzeneacetonitrile, 4-bromo-." NIST WebBook. Available at: [Link]

-

PubChemLite. "2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN)." PubChemLite. Available at: [Link]

-

SpectraBase. "(2-bromo-4-{(E)-[(4-chlorophenyl)hydrazono]methyl}-6-methoxyphenoxy)acetonitrile - ¹H NMR." SpectraBase. Available at: [Link]

-

The Royal Society of Chemistry. "¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds." Supporting Information. Available at: [Link]

-

Beilstein Journals. "Supplementary Information." Beilstein Journals. Available at: [Link]

-

National Institutes of Health. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts." NIH. Available at: [Link]

-

PubMed. "Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation." PubMed. Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

-

SpectraBase. "2-(Benzylamino)-2-(4-bromophenyl)acetonitrile - Vapor Phase IR." SpectraBase. Available at: [Link]

-

NIST. "Acetonitrile - Mass Spectrum." NIST WebBook. Available at: [Link]

-

University of Calgary. "Mass Spectrometry: Fragmentation." University of Calgary. Available at: [Link]

-

PubChem. "Bromoacetonitrile." PubChem. Available at: [Link]

-

Cambridge Open Engage. "Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates." ChemRxiv. Available at: [Link]

-

NIST. "Acetonitrile - IR Spectrum." NIST WebBook. Available at: [Link]

-

ResearchGate. "NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes." ResearchGate. Available at: [Link]

-

ResearchGate. "¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide." ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. "on the ¹³C NMR spectrum of 1-bromo-2-methylpropane." Doc Brown's Chemistry. Available at: [Link]

-

NIST. "Acetonitrile, bromo-." NIST WebBook. Available at: [Link]

-

Win-Win Chemical. "67197-54-0 (4-Bromo-2-chlorophenyl)acetonitrile." Win-Win Chemical. Available at: [Link]

-

SpectraBase. "Acetonitrile - ¹H NMR." SpectraBase. Available at: [Link]

-

PubChemLite. "2-(2-bromo-4-chlorophenyl)acetonitrile (C8H5BrClN)." PubChemLite. Available at: [Link]

-

SpectraBase. "2-(3-Bromo-4-fluorophenyl)acetonitrile - FTIR." SpectraBase. Available at: [Link]

Sources

- 1. 67197-54-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Acetonitrile [webbook.nist.gov]

- 8. Acetonitrile [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility of 2-(4-Bromo-2-chlorophenyl)acetonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-Bromo-2-chlorophenyl)acetonitrile in Common Organic Solvents

Introduction: The Critical Role of Solubility in Synthesis and Development

In the fields of medicinal chemistry and process development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a foundational requirement.[1][2] The compound this compound is a substituted phenylacetonitrile, a structural motif frequently encountered in the synthesis of complex organic molecules and potential therapeutic agents. Its solubility profile dictates the choice of solvents for reaction media, dictates the feasibility and efficiency of purification techniques like crystallization, and profoundly impacts formulation strategies for downstream applications. A compound with poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and may result in poor bioavailability in later developmental stages.[1][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It provides a robust framework for understanding and determining the solubility of this compound. We will delve into the physicochemical properties of the molecule, outline the gold-standard experimental protocol for accurate solubility measurement, and present a logical framework for solvent selection based on fundamental chemical principles.

Section 1: Physicochemical Profile of this compound

Before an experimental investigation, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics provide the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [4] |

| Molecular Weight | 230.49 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 67197-54-0 | [4] |

| Purity | Typically ≥97% | [4] |

The structure features a benzene ring substituted with two halogen atoms (Bromo and Chloro) and a polar acetonitrile group (-CH₂CN). The presence of the polar nitrile group and the halogen atoms introduces a significant dipole moment, while the phenyl ring provides a non-polar, hydrophobic character. This duality is key to its solubility behavior.

Section 2: Fundamental Principles of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" provides a strong predictive tool.[5][6]

-

Polar Solutes tend to dissolve in Polar Solvents . The polar nitrile group in this compound suggests it will interact favorably with polar solvents.

-

Non-polar Solutes tend to dissolve in Non-polar Solvents . The phenyl ring contributes to its affinity for solvents with some non-polar character.

Therefore, the solubility of this compound will be a balance between these competing factors. We can predict higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions with the nitrile group without the competing hydrogen bonding seen in protic solvents. Its solubility in purely non-polar solvents like hexane is expected to be limited.

Section 3: Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized and rigorously controlled experimental method is paramount. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Experimental Rationale

The core principle is to create a saturated solution by agitating an excess amount of the solid solute in the solvent for a prolonged period. This ensures that the dissolution and precipitation processes have reached a dynamic equilibrium.[3][7] Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which represents its solubility limit under the specified conditions.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Prepare a set of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane).

-

Prepare a calibration curve for this compound using a suitable analytical method (UV-Vis Spectroscopy or HPLC are recommended).[2][9] This is a critical self-validating step; a linear calibration curve (R² > 0.99) ensures accurate quantification.

-

-

Equilibration:

-

Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial containing the solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the samples for at least 24 hours to ensure thermodynamic equilibrium is achieved.[3] A visual inspection should confirm that excess solid remains.

-

-

Sample Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for 1-2 hours to let the suspended solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).[10][11]

-

Perform each measurement in duplicate or triplicate to ensure reproducibility.[3]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Section 4: Solubility Profile in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Experimental Solubility at 25°C (mg/mL) |

| Non-polar | n-Hexane | 0.1 | Very Low | Data to be generated |

| Toluene | 2.4 | Low to Moderate | Data to be generated | |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate to High | Data to be generated |

| Acetone | 5.1 | High | Data to be generated | |

| Acetonitrile (ACN) | 5.8 | High | Data to be generated | |

| Dimethylformamide (DMF) | 6.4 | Very High | Data to be generated | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Data to be generated | |

| Polar Protic | Isopropanol (IPA) | 3.9 | Moderate | Data to be generated |

| Ethanol (EtOH) | 4.3 | Moderate | Data to be generated | |

| Methanol (MeOH) | 5.1 | Moderate to High | Data to be generated | |

| Water | 10.2 | Very Low | Data to be generated |

Section 5: Logical Framework for Solvent Selection

The choice of a solvent is driven by the intended application. The ideal solvent for a chemical reaction is not necessarily the best for purification by crystallization. The following diagram provides a logical decision-making framework.

Caption: Decision framework for application-specific solvent selection.

Conclusion

This guide has established the foundational knowledge required for the systematic evaluation of the solubility of this compound. While published quantitative data is scarce, a combination of theoretical principles and the robust shake-flask experimental protocol detailed herein provides a clear and reliable path for researchers to generate this critical information. Accurate solubility data is not merely a physical constant; it is an enabling tool that informs process efficiency, purification success, and the ultimate viability of a compound in the development pipeline.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

Sciencedirect.com. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)

- Unknown Source. (2023). Solubility of Organic Compounds. (Link not available)

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available from: [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

-

Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Available from: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 11. researchgate.net [researchgate.net]

Purity and appearance of 2-(4-Bromo-2-chlorophenyl)acetonitrile solid

An In-depth Technical Guide on the Purity and Appearance of 2-(4-Bromo-2-chlorophenyl)acetonitrile Solid

Authored by a Senior Application Scientist

Introduction: this compound is a key substituted phenylacetonitrile intermediate widely utilized in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a reactive nitrile group and a di-halogenated aromatic ring, makes it a versatile building block. The purity and physical characteristics of this solid are paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised safety and efficacy in the final products.[2][3] This guide provides a comprehensive technical overview of the appearance, potential impurities, and the analytical and purification methodologies essential for ensuring the quality of this compound for research and development applications.

Physicochemical Properties and Appearance

The baseline characteristics of this compound are fundamental to its handling and application. Commercially available batches typically offer a purity of 97% to over 98%.[4][5]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67197-54-0 | [4][5] |

| Molecular Formula | C₈H₅BrClN | [4][5] |

| Molecular Weight | 230.49 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| Appearance | Typically a white, off-white, or pale yellow crystalline solid. | [6] |

| Storage | Sealed in a dry environment at room temperature. |

While some supplier data sheets state "No data available" for color, a high-purity organic compound of this nature is expected to be a white or off-white crystalline solid.[4] Any significant deviation, such as a pronounced yellow or brown hue, may indicate the presence of impurities arising from synthesis or degradation.

Synthesis and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating its impurity profile. A common synthetic pathway involves the cyanation of a corresponding 4-bromo-2-chlorobenzyl halide. Impurities can be broadly categorized as follows:

-

Unreacted Starting Materials: Residual 4-bromo-2-chlorobenzyl bromide or chloride.

-

Isomeric Byproducts: Positional isomers such as 2-(2-Bromo-4-chlorophenyl)acetonitrile, which can be difficult to separate due to similar physical properties.

-

Side-Reaction Products:

-

Hydrolysis of the nitrile group to form 2-(4-bromo-2-chlorophenyl)acetamide or 2-(4-bromo-2-chlorophenyl)acetic acid, particularly if water is not rigorously excluded during synthesis or workup.

-

Products of over-bromination or other electrophilic aromatic substitutions, leading to tri-halogenated species.[3]

-

-

Residual Solvents: Solvents used during the reaction (e.g., acetonitrile, DMF) or purification (e.g., ethanol, ethyl acetate, hexane) may remain trapped in the crystal lattice.[3][7]

The effective control of these impurities begins with optimized reaction conditions and is validated by the robust analytical methods detailed below.[8]

Analytical Methods for Purity Assessment

A multi-technique approach is essential for a comprehensive purity assessment. Each method provides orthogonal information, creating a self-validating system for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of non-volatile organic compounds by separating the main component from its impurities.[2][9] A reverse-phase method is typically employed for compounds of this polarity.

Principle: Separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[10] More polar impurities will elute earlier, while more nonpolar impurities will be retained longer.

Experimental Protocol: HPLC Purity Assay

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD), and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (HPLC Grade) and Water (HPLC Grade). A common starting point is a 60:40 (v/v) mixture.[10][11][12]

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound solid and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength)

-

Run Time: 20 minutes

-

-

Data Analysis: Determine purity using the area percentage method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural confirmation.

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, providing a molecular fingerprint for identification.[13][14]

Experimental Protocol: GC-MS Impurity Profile

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS). A low-to-mid polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the solid in a volatile solvent like ethyl acetate or toluene.[15]

-

GC Conditions:

-

Injector Temperature: 250 °C (Note: Avoid excessively high temperatures to prevent thermal degradation of the analyte).[15]

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-